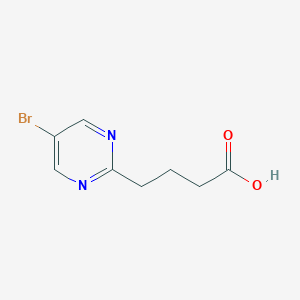![molecular formula C18H20O3S B2911831 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 883793-89-3](/img/structure/B2911831.png)
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone (DMPMS) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of the widely used compound 4-methylphenylsulfonyl chloride (MPSC) and has been shown to exhibit a range of interesting properties.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone has been studied for its potential applications in scientific research. It has been shown to be a useful reagent in organic synthesis and has been used in the synthesis of various compounds. It has also been used in the synthesis of biologically active compounds, such as antibiotics, and has been used in the synthesis of peptides. Additionally, 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone has been studied for its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of muscle contraction and other physiological processes. By inhibiting the activity of this enzyme, 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone may be able to modulate the activity of acetylcholine and thus affect muscle contraction and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone are not yet fully understood. However, it has been shown to have a range of effects on various biochemical and physiological processes. For example, it has been shown to modulate the activity of acetylcholine, as discussed above. Additionally, it has been shown to affect the activity of other neurotransmitters, such as serotonin and dopamine. It has also been shown to affect the activity of various hormones, such as corticosteroids and thyroid hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone in laboratory experiments is its relatively low cost. Additionally, it is relatively easy to synthesize and is relatively stable. However, there are some limitations to using 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone in laboratory experiments. For example, it is not very soluble in water and thus may not be suitable for certain types of experiments. Additionally, it may not be suitable for experiments involving long-term exposure to high temperatures or to certain organic solvents.
Direcciones Futuras
The potential future directions for 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone research are numerous. It could be further studied for its potential applications in drug discovery and development. Additionally, it could be studied for its potential applications in the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be studied for its potential applications in the synthesis of other biologically active compounds, such as antibiotics or peptides. Finally, it could be studied for its potential applications in the synthesis of other compounds, such as polymers or plastics.
Métodos De Síntesis
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is relatively straightforward and can be accomplished in a few steps. The first step involves the reaction of MPSC with 1-chloro-3,4-dimethoxyphenylpropane (CDMPP) in the presence of a strong base such as sodium hydroxide. This reaction produces the desired product, 1-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, as well as the by-product 1-chloro-3,4-dimethoxyphenylpropane. The second step involves the removal of the by-product through distillation. This can be done using a simple distillation apparatus or a more sophisticated vacuum distillation setup.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3S/c1-13-4-7-15(8-5-13)22-11-10-16(19)14-6-9-17(20-2)18(12-14)21-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOGXCLDSBOYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

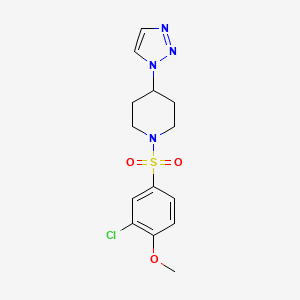
![4-[[3-(Benzylcarbamoyl)-6-methoxychromen-2-ylidene]amino]benzoic acid](/img/structure/B2911750.png)
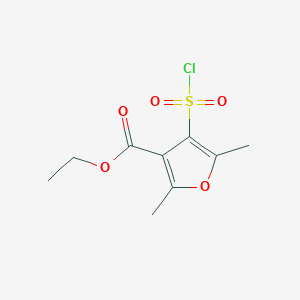

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2911753.png)
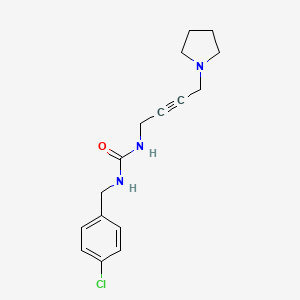
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2911757.png)
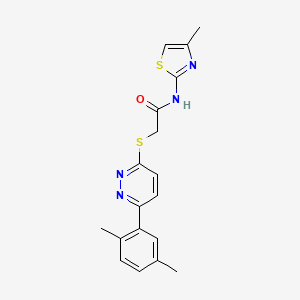
![ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate](/img/structure/B2911759.png)

